UWA-101
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
UWA-101: is a phenethylamine derivative researched primarily as a potential treatment for Parkinson’s diseaseIts chemical structure is similar to that of the illegal drug 3,4-methylenedioxyamphetamine, with the key difference being the replacement of the alpha-methyl group with an alpha-cyclopropyl group . This modification significantly alters its pharmacological profile, making it a promising candidate for medical applications without the psychoactive and neurotoxic effects associated with 3,4-methylenedioxyamphetamine .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of UWA-101 involves several steps, starting from commercially available precursors. The key steps include:
Formation of the cyclopropyl group: This is achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under controlled conditions.
Introduction of the methylenedioxy group: This involves the formation of a methylenedioxy bridge by reacting a suitable phenol with formaldehyde and a base.
Final assembly: The cyclopropyl and methylenedioxy groups are then introduced into the phenethylamine backbone through a series of condensation and reduction reactions
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This would include:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions to maximize yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to ensure the final product is of pharmaceutical grade
化学反应分析
Types of Reactions: UWA-101 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, which are often studied to understand its pharmacokinetics.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are studied for their pharmacological properties .
科学研究应用
UWA-101 has several scientific research applications, including:
作用机制
UWA-101 exerts its effects primarily by inhibiting the reuptake of serotonin and dopamine, two key neurotransmitters involved in mood regulation and motor control. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their effects. The molecular targets of this compound include the serotonin transporter and the dopamine transporter . By inhibiting these transporters, this compound prolongs the action of serotonin and dopamine, which can help alleviate the symptoms of Parkinson’s disease .
相似化合物的比较
3,4-Methylenedioxyamphetamine: UWA-101 is structurally similar to 3,4-methylenedioxyamphetamine but lacks its psychoactive and neurotoxic effects.
UWA-121: This is the R-enantiomer of this compound and has similar pharmacological properties.
UWA-122: This is the S-enantiomer of this compound and also exhibits similar effects.
UWA-104:
Uniqueness of this compound: this compound is unique in its ability to inhibit both serotonin and dopamine reuptake without affecting the noradrenaline transporter. This selective inhibition profile makes it a promising candidate for treating neurological disorders without the side effects associated with other compounds .
属性
CAS 编号 |
1350821-24-7 |
---|---|
分子式 |
C13H17NO2 |
分子量 |
219.28 g/mol |
IUPAC 名称 |
2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine |
InChI |
InChI=1S/C13H17NO2/c1-14-11(10-3-4-10)6-9-2-5-12-13(7-9)16-8-15-12/h2,5,7,10-11,14H,3-4,6,8H2,1H3 |
InChI 键 |
DNROCNZQNQSVOG-UHFFFAOYSA-N |
SMILES |
CNC(CC1=CC2=C(C=C1)OCO2)C3CC3 |
规范 SMILES |
CNC(CC1=CC2=C(C=C1)OCO2)C3CC3 |
同义词 |
2-(benzo(d)dioxol-5-yl)-1-cyclopropyl-N-methylethanamine N-methyl-1-cyclopropyl-1-piperonylmethylamine UWA-101 UWA-121 UWA-122 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。